molecular formula C8H13ClN4O2 B2936772 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 2361609-68-7

6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride

Cat. No. B2936772
CAS RN: 2361609-68-7
M. Wt: 232.67
InChI Key: PLXCBNBSSTYASP-JEDNCBNOSA-N
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Description

The compound “6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride” is a chemical compound with the molecular weight of 232.67 . The compound is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H12N4O2.ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);1H/t5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 232.67 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Parallel Synthesis Applications

The compound has been used in parallel synthesis methodologies. A study conducted a parallel solution-phase approach for synthesizing a library of related compounds, highlighting its utility in creating diverse chemical libraries for potential therapeutic agents (Črček et al., 2012).

Antioxidant and Antimicrobial Activities

A 2021 study synthesized derivatives of 6-amino-1,3-dimethyluracil, a related compound, and evaluated them for antioxidant and antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial and antioxidant agents (Al-Adhami & Al-Majidi, 2021).

Optical and Nonlinear Optical Applications

Research in 2020 explored novel derivatives for potential applications in optical and nonlinear optical (NLO) devices. The study's findings suggest the compound's derivatives could be efficient candidates for NLO device fabrications (Mohan et al., 2020).

Molecular Docking Studies

A 2017 study conducted molecular docking studies on a structurally similar compound, indicating the potential of such compounds in drug discovery, particularly in identifying binding sites and interactions with biological targets (Al-Omary et al., 2017).

Antibacterial Activity Evaluation

Compounds synthesized from related pyrimidine derivatives have been evaluated for their antibacterial activities, suggesting potential applications in developing new antibacterial agents (Karthikeyan et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-[(3S)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCBNBSSTYASP-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride

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